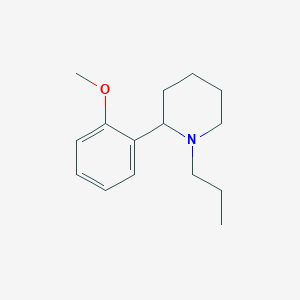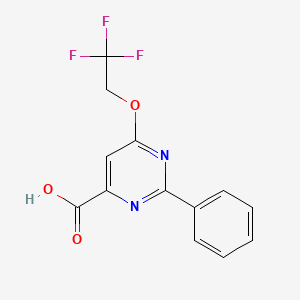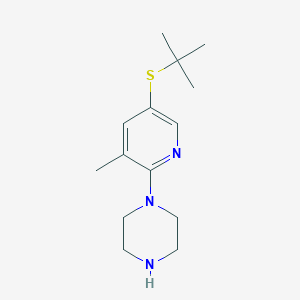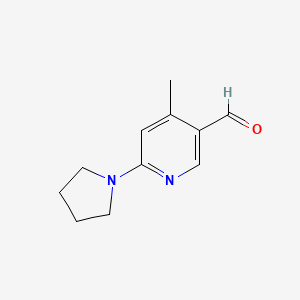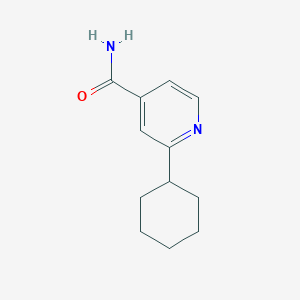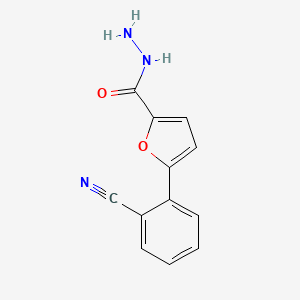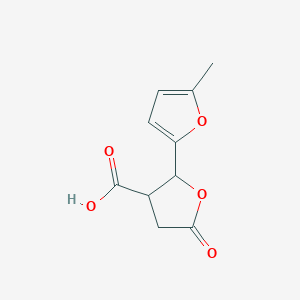
2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid: is an organic compound that features a furan ring substituted with a methyl group and a tetrahydrofuran ring with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable reagent to introduce the tetrahydrofuran ring and the carboxylic acid group. The reaction conditions typically include the use of a catalyst, such as a Lewis acid, and a solvent like dichloromethane or toluene. The reaction is carried out at a controlled temperature, usually between 0°C and 50°C, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the yield and reduce the production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(5-Methylfuran-2-yl)-5-hydroxytetrahydrofuran-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The furan ring and the carboxylic acid group play crucial roles in its binding affinity and specificity towards the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylfuran-2-boronic acid: A compound with a similar furan ring structure but different functional groups.
2-Methylfuran: A simpler compound with a furan ring substituted with a methyl group.
Furan-2,5-dicarboxylic acid: A compound with two carboxylic acid groups on the furan ring
Uniqueness
2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to the presence of both a furan ring and a tetrahydrofuran ring in its structure. This combination of rings imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H10O5 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
2-(5-methylfuran-2-yl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10O5/c1-5-2-3-7(14-5)9-6(10(12)13)4-8(11)15-9/h2-3,6,9H,4H2,1H3,(H,12,13) |
Clé InChI |
QCGYKLWBGADXKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2C(CC(=O)O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11791749.png)
